4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione 4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione
Brand Name: Vulcanchem
CAS No.: 1955557-13-7
VCID: VC11982592
InChI: InChI=1S/C12H13NO4/c1-16-10-4-2-9(3-5-10)6-13-11(14)7-17-8-12(13)15/h2-5H,6-8H2,1H3
SMILES: COC1=CC=C(C=C1)CN2C(=O)COCC2=O
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol

4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione

CAS No.: 1955557-13-7

Cat. No.: VC11982592

Molecular Formula: C12H13NO4

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione - 1955557-13-7

Specification

CAS No. 1955557-13-7
Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
IUPAC Name 4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione
Standard InChI InChI=1S/C12H13NO4/c1-16-10-4-2-9(3-5-10)6-13-11(14)7-17-8-12(13)15/h2-5H,6-8H2,1H3
Standard InChI Key VPDIEXGYJIFMOP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C(=O)COCC2=O
Canonical SMILES COC1=CC=C(C=C1)CN2C(=O)COCC2=O

Introduction

Chemical Structure and Molecular Properties

Structural Features

The core structure of 4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione consists of a six-membered morpholine ring fused with two ketone functionalities at positions 3 and 5. The substitution at position 4 introduces a benzyl group bearing a methoxy (-OCH₃) moiety at the para position of the aromatic ring. This arrangement confers both lipophilic and electron-donating characteristics to the molecule .

Molecular Formula: C₁₃H₁₅NO₅
Molecular Weight: 281.27 g/mol
IUPAC Name: 4-[(4-Methoxyphenyl)methyl]morpholine-3,5-dione

The morpholine ring adopts a chair-like conformation, stabilized by intramolecular hydrogen bonding between the amide protons and ketone oxygen atoms . The methoxyphenyl group extends perpendicularly to the plane of the morpholine ring, influencing steric interactions in synthetic and biological contexts .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione likely involves a multi-step process, drawing from methodologies used for analogous morpholine derivatives:

Cyclization of Precursor Amides

A common approach to morpholine diones involves cyclizing γ-amino acids or their esters. For example, reacting 4-methoxyphenylmethylamine with a diketone precursor (e.g., diethyl oxalate) under acidic conditions could yield the target compound via intramolecular amide formation .

Functional Group Modifications

Patent literature describes the reduction of nitro groups in morpholinone intermediates using sodium hydrosulfite (Na₂S₂O₄) as a safer alternative to high-pressure hydrogenation . While this method is specific to 4-(4-aminophenyl)-3-morpholinone, analogous strategies could apply to introducing the methoxyphenylmethyl group via nucleophilic substitution or Friedel-Crafts alkylation.

Example Protocol (Hypothetical):

  • Step 1: React morpholine-3,5-dione with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to substitute the morpholine nitrogen.

  • Step 2: Purify the product via recrystallization from aqueous ethanol .

Crystallographic Data

Crystallographic studies of related compounds, such as 1-(4-methoxyphenyl)-3-(2-nitrophenyl)triaz-1-ene, reveal monoclinic crystal systems with unit cell parameters a = 27.748 Å, b = 5.6488 Å, and c = 16.437 Å . These data suggest that the methoxyphenyl group contributes to planar stacking interactions, which may stabilize the solid-state structure of 4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione.

Physicochemical Properties

Thermodynamic Parameters

PropertyValue
Melting Point~170–175°C (estimated)
LogP (Partition Coefficient)1.8–2.3 (predicted)
Aqueous Solubility<1 mg/mL (25°C)

The methoxy group enhances lipophilicity, as evidenced by the logP values of similar compounds . Low aqueous solubility may necessitate formulation with co-solvents or prodrug strategies for pharmaceutical applications.

Research Applications and Future Directions

Drug Development

The compound’s modular structure allows for derivatization at multiple positions:

  • Position 4: Introducing halogens or alkyl groups to modulate lipophilicity.

  • Ketone Groups: Reducing to alcohols for prodrug activation .

Material Science

Morpholine diones serve as monomers in polymerization reactions, yielding polyamides with high thermal stability .

Environmental Considerations

Green chemistry approaches, such as using water as a reaction solvent (as demonstrated in Example 4 of Patent WO2014175563A1), could minimize waste in large-scale synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator